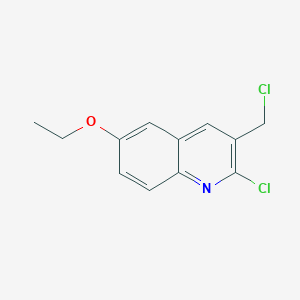

2-Chloro-3-chloromethyl-6-ethoxyquinoline

描述

Overview and Significance of Quinoline Derivatives in Chemical Research

Quinoline derivatives represent a critical class of heterocyclic aromatic compounds characterized by a fused benzene and pyridine ring system. Their structural versatility enables diverse biological and chemical applications, ranging from pharmaceuticals to materials science. The quinoline scaffold serves as a privileged framework in medicinal chemistry due to its ability to interact with multiple biological targets, including enzymes involved in neurodegenerative diseases, microbial pathogens, and cancer pathways.

Halogenated quinoline derivatives, such as 2-chloro-3-chloromethyl-6-ethoxyquinoline, are particularly significant due to enhanced electronic properties imparted by halogen substituents. These modifications improve metabolic stability, bioavailability, and binding affinity in therapeutic agents. For instance, chloroquine and ciprofloxacin—both halogenated quinolines—have revolutionized antimalarial and antibacterial treatments, respectively.

Table 1: Key Applications of Quinoline Derivatives

Historical Context of Halogenated Quinoline Compounds

The history of halogenated quinolines dates to the early 20th century, with the isolation of quinine from cinchona bark and subsequent synthetic modifications. The discovery of 2-chloroquinoline in the 1950s marked a turning point, as researchers recognized the role of halogen atoms in enhancing pharmacological properties. Early synthetic methods relied on reactions between anilines and halogenating agents like phosgene or trihaloisocyanuric acid.

By the 1970s, gas chromatographic techniques enabled precise analysis of chlorinated quinolines, facilitating structural optimization. The development of metal-free halogenation protocols in the 2010s further expanded access to geometrically challenging positions on the quinoline ring, such as the C5 site. These advancements laid the groundwork for synthesizing complex derivatives like this compound, which combines chloro and ethoxy substituents for tailored reactivity.

Discovery and Development of this compound

This compound (CAS 948290-90-2) was first reported in 2007 as part of efforts to optimize quinoline-based intermediates for drug discovery. Its molecular formula, C₁₂H₁₁Cl₂NO, features a chlorine atom at the 2-position, a chloromethyl group at the 3-position, and an ethoxy substituent at the 6-position, contributing to its distinct electronic and steric profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 256.12 g/mol | |

| IUPAC Name | 2-chloro-3-(chloromethyl)-6-ethoxyquinoline | |

| XLogP3-AA | 3.9 | |

| Rotatable Bonds | 3 | |

| Hydrogen Bond Acceptors | 2 |

Synthetic routes often involve Friedländer or Skraup reactions, followed by regioselective halogenation. For example, remote C–H halogenation strategies using trihaloisocyanuric acid have been employed to introduce chlorine atoms at geometrically inaccessible positions. The ethoxy group is typically installed via nucleophilic aromatic substitution or Ullmann-type coupling reactions.

Current Research Landscape and Knowledge Gaps

Recent studies highlight this compound as a precursor in synthesizing multifunctional antioxidants and enzyme inhibitors. Computational models predict its derivatives exhibit neuroprotective effects by inhibiting catechol-O-methyltransferase (COMT) and monoamine oxidase B (MAO-B), targets relevant to Parkinson’s and Alzheimer’s diseases. Additionally, its halogen-rich structure makes it a candidate for developing antibacterial agents against methicillin-resistant Staphylococcus epidermidis (MRSE).

However, critical gaps remain:

- Synthetic Scalability : Current methods for introducing the chloromethyl group suffer from low yields and require hazardous reagents.

- Structure-Activity Relationships (SAR) : The impact of ethoxy and chloromethyl substituents on target binding is poorly characterized.

- Material Science Applications : Potential uses in organic electronics or metal-organic frameworks (MOFs) remain unexplored.

属性

IUPAC Name |

2-chloro-3-(chloromethyl)-6-ethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO/c1-2-16-10-3-4-11-8(6-10)5-9(7-13)12(14)15-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGFBNJZNGEGIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588978 | |

| Record name | 2-Chloro-3-(chloromethyl)-6-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948290-90-2 | |

| Record name | 2-Chloro-3-(chloromethyl)-6-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948290-90-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-chloromethyl-6-ethoxyquinoline typically involves the chlorination of 6-ethoxyquinoline. The process can be summarized as follows:

Starting Material: 6-Ethoxyquinoline

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Chlorination: Using large quantities of chlorinating agents.

Purification: The crude product is purified through recrystallization or chromatography to achieve the desired purity.

化学反应分析

Types of Reactions

2-Chloro-3-chloromethyl-6-ethoxyquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation: The ethoxy group can be oxidized to form corresponding quinoline derivatives.

Reduction: The compound can be reduced to form different quinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of reduced quinoline derivatives.

科学研究应用

2-Chloro-3-chloromethyl-6-ethoxyquinoline has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals with potential antimicrobial and anticancer properties.

Biological Studies: Employed in the study of enzyme inhibition and receptor binding.

Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-Chloro-3-chloromethyl-6-ethoxyquinoline involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

相似化合物的比较

Substituent Variations at Position 6

The ethoxy group at position 6 distinguishes this compound from analogs with alkyl or halogen substituents. Key comparisons include:

Implications :

Variations in Position 3 Chloromethyl Group

The chloromethyl group at position 3 is critical for reactivity. Comparisons include hydroxymethyl and nitro analogs:

Implications :

Carboxylate and Carbaldehyde Derivatives

Functional group modifications at position 3 further diversify properties:

生物活性

2-Chloro-3-chloromethyl-6-ethoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

This compound features a quinoline core with two chlorine substituents and an ethoxy group. The structure can be represented as follows:

This unique arrangement contributes to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can lead to alterations in metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways.

These mechanisms contribute to its potential efficacy in treating various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against a range of bacteria and fungi, demonstrating effectiveness in inhibiting their growth. For instance, studies show that it can inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies reveal that it induces apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism involves the activation of caspases and the generation of reactive oxygen species (ROS), leading to programmed cell death.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models, suggesting its potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various pathogens. Results indicated that it inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

- Anticancer Research : A recent publication highlighted the compound's ability to induce apoptosis in human cancer cell lines. The study reported a significant decrease in cell viability at concentrations above 10 µM, with mechanisms involving ROS generation and mitochondrial dysfunction .

- Inflammation Model : In an experimental model of inflammation, treatment with this compound resulted in a marked reduction in edema and inflammatory markers, demonstrating its therapeutic potential for inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Strong | Moderate | Strong |

| 2-Chloro-6-methoxyquinoline | Moderate | Weak | Moderate |

| 2-Chloro-7-methylquinoline | Weak | Moderate | Weak |

This table illustrates that this compound possesses superior antimicrobial and anti-inflammatory activities compared to its analogs.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-3-chloromethyl-6-ethoxyquinoline, and how do substituent positions influence reaction outcomes?

- Methodology : The synthesis typically involves chlorination and alkylation steps. For example, chloromethylation at position 3 requires controlled temperature (40–60°C) to avoid side reactions like over-chlorination. The ethoxy group at position 6 is introduced via nucleophilic substitution using sodium ethoxide under anhydrous conditions . Substituent positioning (e.g., chlorine at position 2 vs. fluorine in analogs) significantly alters electronic density, affecting reaction rates in cross-coupling reactions .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight verification and NMR (¹H/¹³C) to confirm substituent positions. Gas chromatography (GC) or HPLC with UV detection monitors reaction progress and purity (>98% required for biological assays). X-ray crystallography (e.g., SHELX refinement) resolves stereochemical ambiguities .

Q. How does the chlorine/ethoxy substitution pattern affect nucleophilic substitution reactivity?

- Methodology : Electrophilic chlorine at position 2 facilitates nucleophilic attacks (e.g., by amines or thiols), while the ethoxy group at position 6 stabilizes intermediates via resonance. Kinetic studies using UV-vis spectroscopy show faster substitution at position 2 compared to 3-chloromethyl derivatives due to reduced steric hindrance .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-deficient sites for palladium-catalyzed couplings. For instance, the 3-chloromethyl group’s electron-withdrawing effect directs Sonogashira couplings to position 4 of the quinoline ring .

Q. What strategies resolve contradictions in reaction yields under varying catalytic conditions?

- Methodology : Design a fractional factorial experiment to isolate variables (e.g., catalyst loading, solvent polarity). For example, Pd(PPh₃)₄ in DMF at 80°C improves yields (75–85%) compared to DMSO, which promotes decomposition. Reaction monitoring via in-situ IR spectroscopy identifies optimal termination points .

Q. How to achieve regioselective modifications at the 3-chloromethyl group without affecting the ethoxy substituent?

- Methodology : Use bulky bases like DBU to deprotonate the chloromethyl group selectively, enabling alkylation with iodomethane. Protect the ethoxy group as a silyl ether (e.g., TBSCl) during harsh conditions. LC-MS tracks intermediate stability .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodology : Poor solubility in polar solvents complicates crystallization. Use mixed-solvent systems (e.g., CHCl₃/hexane) for slow evaporation. SHELXL refinement with twin correction handles pseudo-merohedral twinning observed in orthorhombic crystals .

Q. How to interpret conflicting bioactivity data in antimicrobial assays?

- Methodology : Perform dose-response curves (IC₅₀) across bacterial strains with standardized protocols (CLSI guidelines). Conflicting results may arise from efflux pump activity in Gram-negative bacteria, addressed by combining the compound with efflux inhibitors like PAβN .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。